molecular formula C23H18N4OS3 B2985245 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 690645-37-5

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2985245
M. Wt: 462.6
InChI Key: QHDFIGWROYWDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H18N4OS3 and its molecular weight is 462.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives, including compounds related to the mentioned chemical structure, demonstrated significant antibacterial potency against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans (Kerru et al., 2019).

Antitumor Activity

  • Research on benzothiazole derivatives bearing different heterocyclic ring systems revealed potential antitumor activity against various cancer cell lines, highlighting the chemical's relevance in cancer research and its role as a pharmacophoric group in synthesizing compounds with considerable anticancer activity (Yurttaş et al., 2015).

Synthesis and Characterization

  • Another study focused on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks, providing valuable insights into the synthesis routes and structural characterization of compounds related to N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide (Janardhan et al., 2014).

pKa Determination

  • The determination of pKa values for newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives was conducted to understand their chemical properties better. This study contributes to the knowledge of the compound's behavior in different pH environments, which is crucial for its application in scientific research (Duran & Canbaz, 2013).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS3/c1-13-14(2)30-23-20(13)22(24-12-25-23)29-11-19(28)26-16-9-7-15(8-10-16)21-27-17-5-3-4-6-18(17)31-21/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDFIGWROYWDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

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